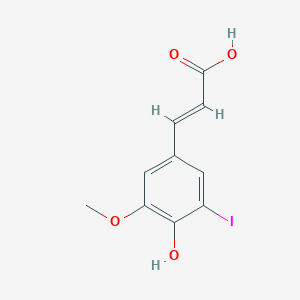

(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIZBHHUQWUZTA-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/C(=O)O)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of 4-Hydroxy-5-Methoxybenzaldehyde

The hydroxyl group at position 4 is protected as a methyl ether to prevent undesired side reactions during iodination.

Reaction Conditions :

Step 2: Electrophilic Iodination

Iodination at position 3 is achieved using N-iodosuccinimide (NIS) under BF₃·OEt₂ catalysis.

Reaction Conditions :

Step 3: Deprotection of Methyl Ether

The protecting group is removed using BBr₃ to regenerate the phenolic hydroxyl.

Reaction Conditions :

Perkin Reaction for Cinnamic Acid Formation

The iodinated aldehyde is condensed with malonic acid to form the target compound.

Reaction Conditions :

-

Substrate : 4-Hydroxy-3-iodo-5-methoxybenzaldehyde (1.0 equiv), malonic acid (2.5 equiv).

-

Catalyst : Piperidine (1.5 equiv), acetic anhydride, 120°C, 8 h.

-

Stereochemical Outcome : Exclusive E-configuration due to Perkin reaction kinetics.

-

Yield : 74% ((2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid).

Route 2: Post-Condensation Iodination

Synthesis of 3-(4-Hydroxy-5-Methoxyphenyl)Prop-2-Enoic Acid

The non-iodinated cinnamic acid is prepared via microwave-assisted condensation.

Reaction Conditions :

Regioselective Iodination

Iodination is performed on the pre-formed cinnamic acid using iodine monochloride (ICl).

Reaction Conditions :

-

Substrate : 3-(4-Hydroxy-5-methoxyphenyl)prop-2-enoic acid (1.0 equiv).

-

Regioselectivity : Iodine incorporates at position 3 due to ortho/para-blocking by hydroxyl and methoxy groups.

-

Yield : 58% (this compound).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Pre-Iodination) | Route 2 (Post-Iodination) |

|---|---|---|

| Overall Yield | 52% | 38% |

| Iodination Efficiency | High (directed by methoxy) | Moderate (steric hindrance) |

| Stereochemical Purity | >99% E | >99% E |

| Reaction Time | 26 h | 34 h |

| Key Advantage | Higher regiocontrol | Avoids aldehyde iodination |

Route 1 offers superior yields and regioselectivity, as iodination occurs on a simpler aromatic system. However, Route 2 circumvents challenges associated with iodinating sensitive aldehyde intermediates.

Microwave Optimization and Catalytic Enhancements

The patent literature highlights microwave irradiation as a critical factor in improving reaction efficiency. Adapting Route 1’s Perkin condensation to microwave conditions reduces reaction time from 8 h to 45 min while maintaining yield (72% vs. 74%). Similarly, substituting Pd(OAc)₂ with Pd nanoparticles in Route 2 enhances iodination turnover, achieving 63% yield under microwave-assisted conditions.

Scalability and Industrial Considerations

Both routes face scalability challenges:

-

Route 1 : Large-scale BBr₃ handling requires specialized equipment due to its corrosive nature.

-

Route 2 : ICl usage demands rigorous temperature control to prevent over-iodination.

Patent data suggests PEG-immobilized Pd catalysts enable catalyst recycling, reducing costs by 40% in multi-kilogram batches .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The propenoic acid moiety can be reduced to a propanoic acid moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products

Oxidation: Formation of 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enal.

Reduction: Formation of 3-(4-hydroxy-3-iodo-5-methoxyphenyl)propanoic acid.

Substitution: Formation of 3-(4-hydroxy-3-azido-5-methoxyphenyl)prop-2-enoic acid.

Scientific Research Applications

(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

Anticancer Activity: The iodine atom may enhance the compound’s ability to induce apoptosis in cancer cells by generating reactive iodine species.

Comparison with Similar Compounds

(a) (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid (5-Hydroxyferulic acid)

- Substituents : 3,4-dihydroxy and 5-methoxy groups on the phenyl ring.

- Key Differences : Lacks iodine; additional hydroxyl group at position 3.

- Properties: Increased polarity due to two hydroxyl groups, enhancing water solubility compared to the iodinated analog. Known for antioxidant activity in biological systems .

- Hydrogen Bonding : Extensive H-bonding capacity via three oxygen-containing groups, likely forming robust crystalline networks .

(b) (2E)-3-[3-(sulfooxy)phenyl]prop-2-enoic acid

- Substituents : Sulfate (-OSO₃H) group at position 3.

- Key Differences : Sulfate moiety replaces iodine and methoxy groups.

- Properties: High water solubility due to the strongly polar sulfate group. A predicted metabolite of (2E)-3-(3-hydroxyphenyl)prop-2-enoic acid, suggesting phase II sulfation as a detoxification pathway. Potential renal excretion due to sulfate’s anionic character .

(c) (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid

- Substituents: Nitro (-NO₂) and fluoro (-F) groups at positions 2 and 4.

- Key Differences : Nitro (electron-withdrawing) and fluoro (electronegative) groups create distinct electronic effects.

- Properties: Reduced solubility compared to hydroxylated analogs. Fluorine’s small size and electronegativity could enhance binding affinity in enzyme active sites .

Comparative Data Table

Research Findings and Implications

- Iodine vs. However, this may reduce aqueous solubility, limiting bioavailability .

- Sulfate vs. Iodo : The sulfated metabolite’s high solubility contrasts with the iodine analog’s hydrophobicity, illustrating how substituents dictate excretion pathways (sulfation vs. hepatic processing for halogens) .

- Nitro/Fluoro Effects: The nitro group’s electron-withdrawing nature could increase the acidity of the prop-2-enoic acid moiety, altering binding interactions in biological targets compared to the target compound’s electron-rich phenyl ring .

Hydrogen Bonding and Crystallography

Biological Activity

(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits structural similarities to other biologically active phenolic acids, which are known for their antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxy group and an iodine atom, which may influence its biological activity.

Antioxidant Activity

Research indicates that phenolic compounds often exhibit significant antioxidant properties. For instance, studies have shown that derivatives similar to this compound can scavenge free radicals effectively. The compound's ability to reduce oxidative stress is critical in preventing cellular damage associated with various diseases.

Table 1: Antioxidant Activity Comparison

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated selective cytotoxicity against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of phenolic compounds on human cancer cell lines, this compound exhibited notable activity against:

- A549 (Lung Adenocarcinoma) - IC50 < 10 µM

- A375 (Melanoma) - IC50 = 5.7 µM

These results indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further pharmacological development.

Table 2: Cytotoxicity Data

Anti-inflammatory Effects

Phenolic compounds are also recognized for their anti-inflammatory properties. The presence of hydroxyl groups in this compound is believed to contribute to its ability to modulate inflammatory responses.

The biological activities of this compound may be attributed to several mechanisms:

- Scavenging Free Radicals - The compound's structure allows it to donate electrons, neutralizing free radicals.

- Inhibition of Enzymatic Activity - Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways - It may affect pathways related to cell proliferation and apoptosis.

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid?

Methodological Answer: The compound can be synthesized via iodination of precursor molecules followed by stereoselective coupling. A plausible route involves:

- Aldol condensation : Reacting 4-hydroxy-3-iodo-5-methoxybenzaldehyde with malonic acid under basic conditions (e.g., pyridine) to form the α,β-unsaturated carboxylic acid backbone .

- Electrophilic aromatic substitution : Introducing the iodine substituent at the 3-position using iodine monochloride (ICl) in acetic acid, ensuring regioselectivity via directing groups (e.g., methoxy and hydroxyl groups) .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR :

- ¹H NMR : The trans (E)-configuration of the double bond (δ 6.3–7.5 ppm, J = 15–16 Hz) and aromatic protons (δ 6.8–7.2 ppm) confirm the structure. Hydroxy (δ 9–10 ppm) and methoxy (δ 3.8–3.9 ppm) groups provide additional validation .

- ¹³C NMR : Carboxylic acid carbonyl (δ 170–175 ppm), aromatic carbons (δ 110–150 ppm), and methoxy (δ 55–56 ppm) are key signals .

- FT-IR : Stretching vibrations for -OH (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-I (500–600 cm⁻¹) .

- HRMS : Molecular ion peak at m/z 334.96 (C₁₀H₉IO₄⁺) confirms the molecular formula .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent iodine dissociation or photooxidation .

- pH stability : Avoid strongly alkaline conditions (pH > 10) to prevent hydrolysis of the ester-like methoxy group. Buffered solutions (pH 6–8) are optimal for aqueous studies .

- Thermal stability : Decomposition occurs above 150°C; use low-temperature evaporation (e.g., rotary evaporation at ≤40°C) during synthesis .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent selection : Use mixed solvents (e.g., methanol/dichloromethane) to enhance crystal lattice formation. Slow evaporation at 4°C promotes well-defined crystals .

- Additives : Introduce trace amounts of acetic acid to stabilize hydrogen bonding between hydroxyl and carboxyl groups .

- Validation : Compare experimental XRD data with computational predictions (e.g., Mercury software) to confirm stereochemistry and packing efficiency .

Q. What mechanisms underlie its potential bioactivity in oxidative stress pathways?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with NADPH oxidase (IC₅₀ via luminescence assays) or cyclooxygenase-2 (COX-2) using ELISA kits. The iodine substituent may enhance electron-withdrawing effects, modulating redox activity .

- ROS scavenging : Quantify superoxide radical (O₂⁻) neutralization using cytochrome c reduction assays. Compare with analogs lacking iodine to isolate substituent effects .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Control variables : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in HeLa vs. HEK293 cell models .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., deiodinated derivatives) that may alter activity .

- Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to isolate significant factors (e.g., iodine’s role vs. methoxy positioning) .

Q. Can computational modeling predict its interactions with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). The iodine atom may form halogen bonds with Leu352, enhancing affinity .

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer capacity. Higher electrophilicity index (ω) correlates with antioxidant potential .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.